molecular formula C12H13ClN2O B1628870 2-Chloro-4-(4-piperidinyloxy)benzonitrile CAS No. 796600-10-7

2-Chloro-4-(4-piperidinyloxy)benzonitrile

Cat. No.: B1628870
CAS No.: 796600-10-7
M. Wt: 236.7 g/mol
InChI Key: AZTMLAAAPWXHMV-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-piperidinyloxy)benzonitrile is an organic compound with the molecular formula C12H13ClN2O. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a piperidinyloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-(4-piperidinyloxy)benzonitrile involves the reaction of 2-chlorobenzonitrile with 4-hydroxypiperidine. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-piperidinyloxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile, with bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Chloro-4-(4-piperidinyloxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-piperidinyloxy)benzonitrile involves its interaction with specific molecular targets. The piperidinyloxy group can interact with various biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler derivative with only a chlorine atom attached to the benzene ring.

    2-Amino-4-chlorobenzonitrile: Contains an amino group in addition to the chlorine atom.

    2-Chloro-4-fluorobenzonitrile: Features a fluorine atom instead of the piperidinyloxy group.

Uniqueness

2-Chloro-4-(4-piperidinyloxy)benzonitrile is unique due to the presence of the piperidinyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable intermediate in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-piperidin-4-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTMLAAAPWXHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591963
Record name 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796600-10-7
Record name 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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